2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride
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Overview
Description
2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride is a chemical compound with the molecular formula C11H17NO3·HCl and a molecular weight of 247.72 g/mol. This compound is primarily used in biochemical research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride typically involves the reaction of 3,4-dimethoxybenzylamine with ethylene oxide under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then hydrochlorinated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of 2-(3,4-dimethoxy-benzylamino)-ethanol oxide.
Reduction: Reduction reactions can produce 2-(3,4-dimethoxy-benzylamino)-ethanolamine.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the study of enzyme mechanisms, as a reagent in organic synthesis, and in the development of pharmaceuticals. Additionally, it is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride is similar to other benzylamine derivatives, such as 2-(2,4-dimethoxy-benzylamino)-ethanol hydrochloride and 2-(3,4-dimethoxy-benzylamino)-ethanol. it is unique in its specific chemical structure and properties, which make it suitable for certain applications that other compounds may not be able to fulfill.
Comparison with Similar Compounds
2-(2,4-Dimethoxy-benzylamino)-ethanol hydrochloride
2-(3,4-Dimethoxy-benzylamino)-ethanol
3,4-Dimethoxybenzylamine
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-14-10-4-3-9(7-11(10)15-2)8-12-5-6-13;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIHBIFLWIAPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCO)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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